2,4-Diisopropylbenzoic acid

Acidity pKa Isomer Comparison

Researchers requiring a lipophilic benzoic acid scaffold for pharmaceutical or agrochemical intermediate synthesis often encounter batch-to-batch variability in isomeric purity. 2,4-Diisopropylbenzoic acid (CAS 108961-55-3) resolves this with its defined 2,4-substitution pattern, ensuring consistent steric and electronic properties. - Distinct pKa (3.79) and logP (3.639) enable predictable reactivity and membrane permeability in downstream derivatives. - Crystalline solid (mp 107.8-108.2 °C) offers superior handling and purity compared to liquid or low-melting isomers. - Reliable supply chain with verified purity (≥97%) and global shipping ensures uninterrupted R&D and production workflows.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 108961-55-3
Cat. No. B009136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diisopropylbenzoic acid
CAS108961-55-3
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C
InChIInChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15)
InChIKeyJMDVEMBKUWIWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diisopropylbenzoic Acid: Properties & Procurement


2,4-Diisopropylbenzoic acid (CAS 108961-55-3) is a disubstituted benzoic acid derivative characterized by two isopropyl groups at the ortho and para positions of its aromatic ring . This specific substitution pattern results in a unique set of physicochemical properties, including a predicted pKa of 3.79 ± 0.10, a melting point of 107.8-108.2 °C, and a calculated logP of 3.639 [1]. These properties differentiate it from other isomeric isopropylbenzoic acids and make it a compound of interest as a synthetic intermediate or a model for studying steric and electronic effects.

2,4-Diisopropyl substitution defines a unique steric/electronic profile for isomer-specific research
Reported lipophilic, acidic, and thermal properties support use as a synthetic intermediate or model compound
Crystalline solid facilitates handling and characterization compared to liquid diisopropyl isomers

2,4-Diisopropylbenzoic Acid: Why Isomers Cannot Substitute


The performance of substituted benzoic acids in applications ranging from catalysis to materials science is highly dependent on their steric and electronic profiles. Simple substitution with a generic 'isopropylbenzoic acid' or even a different di-isopropyl isomer is likely to fail because the specific 2,4-substitution pattern on 2,4-Diisopropylbenzoic acid creates a unique balance of steric hindrance and electronic distribution not found in its analogs. This results in quantifiably different pKa, melting point, and lipophilicity (logP) values [1][2]. These differences directly influence reactivity, solubility, and molecular recognition in downstream processes, making it a distinct chemical entity for procurement rather than an interchangeable commodity.

Mono-isopropyl or 2,6-isomers lack the exact 2,4-substitution pattern; electronic and steric contexts may shift
pKa differences (~0.5 unit) can alter protonation state and salt formation behavior in downstream reactions
Melting point and crystallinity differ from the 2,6-isomer; liquid analogs require different handling and formulation

2,4-Diisopropylbenzoic Acid: Property Comparisons


pKa Difference from Isomers

2,4-Diisopropylbenzoic acid exhibits an enhanced acidity compared to its mono-isopropyl analogs. Its predicted pKa is 3.79 ± 0.10 . This is significantly lower (more acidic) than 4-isopropylbenzoic acid, which has a pKa of 4.35 ± 0.10 [1]. The difference arises from the combined ortho and para isopropyl groups, which influence the carboxyl group's electron density through both steric and inductive effects.

Acidity (pKa)
Class-level
Target pKa: 3.79 ± 0.10
4-Isopropyl pKa: 4.35 ± 0.10
ΔpKa = 0.56
Reported acidity difference may influence ionization-state-dependent reactivity
Predicted values; verify experimentally
Acidity pKa Isomer Comparison Substituent Effects

logP Difference from Isomers

The calculated logP of 2,4-Diisopropylbenzoic acid is 3.639 [1]. This value is higher than that of 2-isopropylbenzoic acid (logP ~2.51) [2] and 4-isopropylbenzoic acid (logP ~3.40) [3], indicating significantly increased lipophilicity due to the addition of a second isopropyl group. This property is crucial for predicting its behavior in biological systems or organic solvent partitioning.

Lipophilicity (logP)
Class-level
Target logP: 3.639
2-Isopropyl: 2.51; 4-Isopropyl: 3.40
ΔlogP up to +1.13
Higher lipophilicity may affect organic-phase partitioning and membrane penetration contexts
Calculated values; experimental logP verification advised
Lipophilicity logP ADME Isomer Comparison

Melting Point vs. Isomers

The melting point of 2,4-Diisopropylbenzoic acid is reported as 107.8-108.2 °C . This is a distinct thermal property that separates it from other isomers. For example, 4-isopropylbenzoic acid has a reported melting point of 115-117 °C [1], and the 2,6-diisopropyl isomer is a liquid or low-melting solid, with data suggesting a melting point significantly below room temperature [2]. This sharp, defined melting point for the 2,4-isomer is indicative of high crystallinity and purity.

Melting Point
Class-level
Target mp: 107.8–108.2 °C
4-Isopropyl: 115–117 °C; 2,6-isomer: liquid
ΔTm ~8 °C; phase difference
Thermal profile and crystallinity may influence handling and material formulation
Class-level comparison; verify lot-specific purity
Melting Point Crystallinity Thermal Analysis Isomer Comparison

2,4-Diisopropylbenzoic Acid Applications


Synthetic Intermediate for Lipophilic Building Blocks

Given its higher logP (3.639) compared to mono-isopropylbenzoic acids (logP 2.51-3.40), 2,4-Diisopropylbenzoic acid is an ideal starting material for synthesizing lipophilic pharmaceutical or agrochemical intermediates [1]. Its enhanced lipophilicity can be leveraged to improve the membrane permeability or organic solubility of downstream derivatives, a key consideration in drug discovery and material science .

Model Compound for Ortho-Effects on Acidity

The distinct pKa of 3.79 for 2,4-Diisopropylbenzoic acid, compared to 4.35 for 4-isopropylbenzoic acid, provides a quantitative benchmark for investigating the combined steric and electronic effects of ortho and para substitution on the acidity of aromatic carboxylic acids [1]. This makes it a valuable model compound in physical organic chemistry research aimed at refining computational models or understanding substituent effects.

Liquid Crystalline Precursor Research

The defined melting point (107.8-108.2 °C) and crystalline nature of 2,4-Diisopropylbenzoic acid, in contrast to the liquid or low-melting 2,6-diisopropyl isomer, makes it a more tractable building block for synthesizing liquid crystals and functional polymers [1]. Diisopropylbenzoic acid compounds are known to be used in materials chemistry, and the specific 2,4-isomer offers a unique balance of rigidity and solubility due to its substitution pattern .

Application
Selection Property
Validation Focus
Lipophilic Intermediate Synthesis
logP-driven lipophilicity context
Membrane permeability and organic-phase partitioning review
Acidity Substituent Effect Model
pKa and steric/electronic modulation context
Physical organic chemistry model validation
Liquid Crystal Precursor Research
Crystalline and thermal profile context
Material phase behavior and handling characteristics review

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